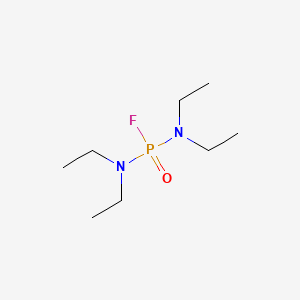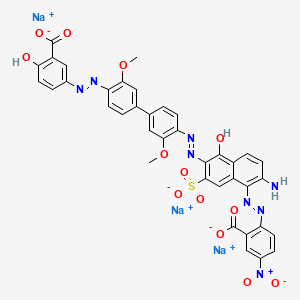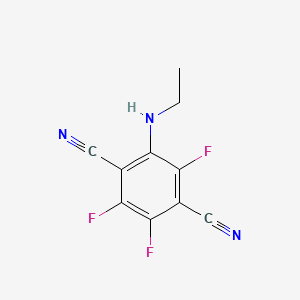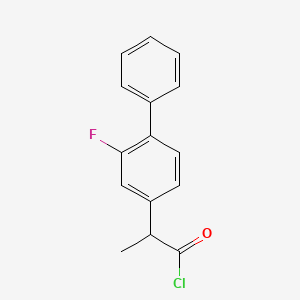
Tetraethylphosphorodiamidic fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraethylphosphorodiamidic fluoride is a chemical compound known for its unique properties and applications in various fields. It is a fluorinated organophosphorus compound, which means it contains both phosphorus and fluorine atoms. These types of compounds are often used in specialized chemical reactions and industrial processes due to their reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tetraethylphosphorodiamidic fluoride typically involves the reaction of tetraethylphosphorodiamidic chloride with a fluoride source. Common fluoride sources include hydrogen fluoride or potassium fluoride. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to handle the reactive and potentially hazardous materials. The process often includes steps to purify the product and ensure its stability for storage and transportation.
化学反応の分析
Types of Reactions: Tetraethylphosphorodiamidic fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group with a nucleophile. In the case of this compound, the fluoride ion can act as a nucleophile.
Oxidation and Reduction: These reactions involve the transfer of electrons, leading to changes in the oxidation state of the compound.
Hydrolysis: This reaction involves the breaking of chemical bonds through the addition of water, which can lead to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various alkylated products, while hydrolysis can produce phosphoric acid derivatives.
科学的研究の応用
Tetraethylphosphorodiamidic fluoride has a wide range of applications in scientific research, including:
Biology: The compound can be used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Industry: this compound is used in the production of specialized materials and chemicals, including those used in electronics and advanced manufacturing processes.
作用機序
The mechanism by which tetraethylphosphorodiamidic fluoride exerts its effects involves the interaction of the fluoride ion with various molecular targets. The fluoride ion can act as a nucleophile, attacking electrophilic centers in other molecules. This can lead to the formation of new chemical bonds and the modification of existing structures. The specific pathways involved depend on the context in which the compound is used, such as in chemical synthesis or biological systems.
類似化合物との比較
Tetraethylphosphorodiamidic Chloride: This compound is similar in structure but contains a chloride ion instead of a fluoride ion.
Tetraethylphosphorodiamidic Bromide: Similar to the chloride derivative but with a bromide ion.
Tetraethylphosphorodiamidic Iodide: Contains an iodide ion instead of a fluoride ion.
Uniqueness: Tetraethylphosphorodiamidic fluoride is unique due to the presence of the fluoride ion, which imparts distinct reactivity and stability compared to its chloride, bromide, and iodide counterparts. The fluoride ion’s small size and high electronegativity make it a potent nucleophile and a valuable reagent in various chemical reactions.
特性
CAS番号 |
562-17-4 |
|---|---|
分子式 |
C8H20FN2OP |
分子量 |
210.23 g/mol |
IUPAC名 |
N-[diethylamino(fluoro)phosphoryl]-N-ethylethanamine |
InChI |
InChI=1S/C8H20FN2OP/c1-5-10(6-2)13(9,12)11(7-3)8-4/h5-8H2,1-4H3 |
InChIキー |
CLBUXACREGVPRZ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)P(=O)(N(CC)CC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(7R,8S,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B13420902.png)
![2-Cyclobutyl-17-ethyl-17-hydroxy-6,8-dioxa-12,22-diazahexacyclo[11.10.0.03,11.05,9.014,22.016,20]tricosa-1,3,5(9),10,12,14,16(20)-heptaene-18,21-dione](/img/structure/B13420903.png)
![Benzyl 2-prop-1-en-2-yl-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate](/img/structure/B13420906.png)



![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13420957.png)
![3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B13420976.png)



